molecular formula C29H41N7O7 B12605581 L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine CAS No. 918661-90-2

L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine

Cat. No.: B12605581
CAS No.: 918661-90-2
M. Wt: 599.7 g/mol
InChI Key: FQCBESLRHWDLMW-ZJZGAYNASA-N
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Description

L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine is a specialized synthetic peptide designed for advanced biochemical research. Its sequence incorporates key structural motifs, including tyrosine residues and a modified ornithine group, which suggest potential utility in studying protein-protein interactions and enzyme function. The presence of multiple tyrosine residues is particularly significant, as tyrosine is known to be a critical amino acid in signal transduction processes through phosphorylation by protein kinases . This post-translational modification can regulate enzymatic activity and facilitate key interactions in cellular signaling pathways . Furthermore, the N~5~-(diaminomethylidene) modification on the ornithine residue confers an arginine-like side chain, which may be intended to mimic natural arginine-rich sequences for probing biological processes involving guanidinium group recognition. Given the established role of tyrosine-rich peptides and similar complex structures in cutting-edge research areas such as the inhibition of DNA repair enzymes like Tyrosyl-DNA Phosphodiesterase 1 (TDP1), this compound may serve as a valuable tool for investigators in the field of oncology and DNA damage repair . Inhibiting such repair pathways is a promising strategy to sensitize cancer cells to established chemotherapeutic agents like topotecan and irinotecan . This peptide is provided for research use only and is aimed at supporting scientific inquiry into these and other complex biochemical mechanisms.

Properties

CAS No.

918661-90-2

Molecular Formula

C29H41N7O7

Molecular Weight

599.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C29H41N7O7/c1-16(2)24(28(42)43)36-26(40)22(4-3-13-33-29(31)32)34-27(41)23(15-18-7-11-20(38)12-8-18)35-25(39)21(30)14-17-5-9-19(37)10-6-17/h5-12,16,21-24,37-38H,3-4,13-15,30H2,1-2H3,(H,34,41)(H,35,39)(H,36,40)(H,42,43)(H4,31,32,33)/t21-,22-,23-,24-/m0/s1

InChI Key

FQCBESLRHWDLMW-ZJZGAYNASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Biological Activity

L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine is a complex peptide compound that has garnered attention in various fields of biomedical research due to its potential biological activities. This article explores the compound's biological properties, mechanism of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C16H25N5O4
  • Molecular Weight : 351.4008 g/mol
  • CAS Number : 92758-99-1

The biological activity of this compound is primarily attributed to its structural components, particularly the tyrosyl residues. Tyrosine and its derivatives are known to play crucial roles in various biological processes, including enzyme catalysis and signal transduction.

Key Mechanisms:

  • Enzyme Interaction : Tyrosyl residues can participate in enzyme active sites, influencing catalytic efficiency. For example, studies have shown that tyrosyl residues are critical for the activity of mitochondrial enzymes such as L-malate:NAD+ oxidoreductase .
  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. In silico studies have identified it as a promising candidate for targeting RpfB, a protein involved in bacterial resuscitation .

Antimicrobial Properties

Recent investigations into the antimicrobial properties of this compound indicate its effectiveness against various pathogens. A computational study highlighted its potential as an inhibitor of RpfB in Mycobacterium tuberculosis, suggesting that it might enhance the efficacy of existing tuberculosis treatments .

Case Studies

  • Study on Tyrosyl-tRNA Synthetase : Research has demonstrated that compounds targeting tyrosyl-tRNA synthetase exhibit significant anti-tubercular activity. The role of tyrosine in protein synthesis makes it a strategic target for developing new antibiotics .
  • Spectrophotometric Analysis : A study investigating the nitration effects on mitochondrial enzymes revealed that specific tyrosyl residues are essential for maintaining enzymatic activity, underscoring the importance of these residues in biochemical pathways .

Data Tables

Property Value
Molecular FormulaC16H25N5O4
Molecular Weight351.4008 g/mol
CAS Number92758-99-1
Antimicrobial ActivityEffective against M. tuberculosis
Enzyme InteractionCritical for mitochondrial enzymes

Scientific Research Applications

Biochemical Properties

L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine is a peptide that incorporates multiple amino acids, including tyrosine and ornithine. Its structure allows it to participate in various biochemical reactions, particularly those involving enzyme inhibition and modulation of metabolic pathways.

Structure and Composition

  • Molecular Formula : C35H57N13O11
  • Molecular Weight : 835.9 g/mol
  • Key Functional Groups : Contains diaminomethylidene and several amino acid residues which contribute to its biological activity.

Enzyme Inhibition

One of the significant applications of this compound is its potential as an enzyme inhibitor. Research indicates that compounds with similar structures can inhibit tyrosinase, an enzyme involved in melanin production. This property could be beneficial in cosmetic formulations aimed at skin lightening or treating hyperpigmentation disorders .

Antimicrobial Activity

Peptides similar to this compound have shown antimicrobial properties against various pathogens. The incorporation of ornithine residues may enhance the compound's ability to disrupt bacterial cell membranes, making it a candidate for developing new antimicrobial agents .

Cancer Research

There is emerging interest in the application of this compound in cancer research. Peptides that modulate signaling pathways involved in cell proliferation and apoptosis are being investigated for their potential to inhibit tumor growth. The structural characteristics of this compound may allow it to interact with specific receptors or enzymes implicated in cancer progression .

Tyrosinase Inhibition Studies

A study focusing on tyrosinase inhibition demonstrated that structurally related peptides could effectively inhibit the enzyme's activity, leading to reduced melanin synthesis in melanocytes. This suggests that this compound could be explored for cosmetic applications aimed at skin whitening .

Antimicrobial Efficacy

In vitro studies have shown that peptides with ornithine residues exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial membranes, indicating that this compound could serve as a lead compound for developing new antibiotics .

Summary of Findings

The multifaceted applications of this compound highlight its potential in therapeutic development across various fields:

Application AreaPotential BenefitsRelevant Findings
Enzyme InhibitionSkin lightening through tyrosinase inhibitionEffective against mushroom tyrosinase
Antimicrobial ActivityTreatment for bacterial infectionsDisrupts bacterial membranes
Cancer ResearchInhibits tumor growthModulates signaling pathways

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s sequence (Tyr-Tyr-N⁵-(diaminomethylidene)-Orn-Val) distinguishes it from canonical peptides. The N⁵-(diaminomethylidene)-ornithine residue replaces the typical side-chain primary amine of ornithine with a methylidene-linked diamine group, creating a cationic center. This modification mimics arginine’s guanidino group but with distinct steric and electronic properties.

Table 1: Structural Comparison with Related Peptides
Compound Name Sequence/Modifications Molecular Weight (g/mol) Key Functional Attributes
Target Compound Tyr-Tyr-N⁵-(diaminomethylidene)-Orn-Val ~750 (estimated) Hypothesized receptor antagonism
Saralasin TFA Salt (from ) Sar-Orn(diaminomethylidene)-Val-Tyr-Val-His-Pro-Ala 1026.07 (with TFA) Angiotensin II antagonist
Angiotensin II Asp-Arg-Val-Tyr-Ile-His-Pro-Phe 1046.19 Vasoconstrictor via AT1 receptors

Functional Insights

  • Saralasin TFA Salt: A heptapeptide angiotensin II antagonist, Saralasin incorporates N-methylglycine (sarcosine) and the same N⁵-(diaminomethylidene)-ornithine modification as the target compound. Its extended sequence allows competitive binding to angiotensin receptors, blocking vasoconstriction .
  • Target Compound : The shorter tetrapeptide structure lacks the C-terminal histidine-proline-alanine motif critical for Saralasin’s receptor engagement. However, the dual tyrosine residues may enhance hydrophobic interactions or stabilize secondary structures, while the modified ornithine could facilitate electrostatic binding to cationic receptor pockets.

Pharmacokinetic and Physicochemical Properties

  • The modified ornithine’s basicity may improve solubility in acidic buffers.
  • Stability: The N⁵-(diaminomethylidene) group likely enhances resistance to enzymatic degradation compared to unmodified ornithine, similar to Saralasin’s design rationale .

Preparation Methods

Detailed Preparation Steps

The preparation of L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine can be summarized in a structured format as follows:

Step Reaction Type Reagents Conditions Yield
1 Esterification L-Tyrosine, Methanol Reflux with acid catalyst High
2 Amidation Trifluoroacetic anhydride Reflux in solvent A Moderate
3 Etherification Alcohol ROH, Triphenylphosphine Room temperature Moderate
4 Hydrolysis Alkali B, Acid for pH adjustment Room temperature High

Research Findings and Analysis

Recent studies have highlighted various aspects of peptide synthesis, emphasizing the importance of reaction conditions and reagent selection. Key findings include:

  • Yield Optimization : Adjusting temperatures and concentrations during SPPS can significantly enhance yields and purity levels of final products.

  • Purity Assessment : High-performance liquid chromatography (HPLC) is commonly employed to assess the purity of synthesized peptides, with target purities often exceeding 95%.

  • Structural Characterization : Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are utilized to confirm the structure and integrity of synthesized peptides.

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